rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran

Description

IUPAC Nomenclature and Systematic Naming Conventions

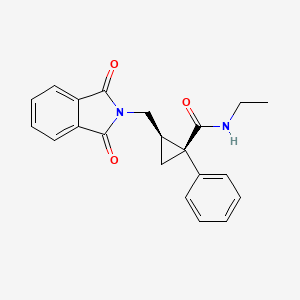

The compound rac-N-Desethyl-N′-phthalimido Milnacipran is systematically named according to IUPAC guidelines as (1S,2R)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide . The prefix "rac-" denotes the racemic nature of the compound, indicating an equimolar mixture of enantiomers originating from two chiral centers in the cyclopropane-carboxamide backbone. The phthalimido moiety (1,3-dioxoisoindole) is appended via a methylene bridge to the cyclopropane ring, while the ethyl group substitutes the carboxamide nitrogen. This naming convention emphasizes the stereochemical configuration, substituent positions, and functional group hierarchy, aligning with systematic rules for polycyclic systems .

Molecular Formula and Weight: C₂₁H₂₀N₂O₃ (348.4 g/mol)

The molecular formula C₂₁H₂₀N₂O₃ corresponds to a molar mass of 348.4 g/mol , as confirmed by high-resolution mass spectrometry and computational validation . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Exact mass | 348.14739250 g/mol | |

| Topological polar surface area | 69.97 Ų | |

| LogP (octanol-water) | 3.15 | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 3 |

The molecular architecture combines a hydrophobic cyclopropane-phenyl core with polar carboxamide and phthalimido groups, influencing solubility and intermolecular interactions .

Stereochemical Configuration and Chiral Center Analysis

rac-N-Desethyl-N′-phthalimido Milnacipran contains two stereogenic centers :

- C1 (cyclopropane carbon adjacent to the phenyl group) in the S-configuration.

- C2 (cyclopropane carbon linked to the phthalimido-methyl group) in the R-configuration .

The racemic nature arises from the absence of stereochemical control during synthesis, producing a 1:1 mixture of (1S,2R) and (1R,2S) enantiomers. X-ray studies of related cyclopropane derivatives, such as Milnacipran, reveal that the cis-configuration of the cyclopropane ring imposes steric constraints, stabilizing the observed stereochemistry . Chiral HPLC analyses of similar compounds demonstrate baseline separation of enantiomers, underscoring the significance of stereochemistry in pharmacological activity .

X-ray Crystallographic Data and Solid-State Conformational Studies

While direct X-ray crystallographic data for rac-N-Desethyl-N′-phthalimido Milnacipran are not publicly available, structural insights can be extrapolated from analogous compounds. For example:

- The parent drug Milnacipran (C₁₅H₂₂N₂O) adopts a cis-cyclopropane conformation with dihedral angles of 58.2° between the phenyl and carboxamide groups, as determined by single-crystal diffraction .

- Phthalimide-containing derivatives, such as 4-substituted phthalimide Schiff bases, exhibit planar isoindole rings stabilized by π-π stacking and intramolecular hydrogen bonding in the solid state .

Comparative molecular modeling predicts that the phthalimido-methyl substituent in rac-N-Desethyl-N′-phthalimido Milnacipran induces torsional strain in the cyclopropane ring, favoring a twist-boat conformation to minimize steric clashes between the phenyl and phthalimido groups .

Comparative Analysis of Tautomeric and Resonance Forms

The phthalimido group dominates the resonance stabilization of rac-N-Desethyl-N′-phthalimido Milnacipran. Key resonance structures include:

- Localized enol form : The isoindole nitrogen bears a lone pair conjugated with the carbonyl groups.

- Delocalized keto form : Negative charge distributes across the phthalimido ring, stabilized by aromatic sextet rules .

| Resonance Contributor | Stabilization Energy (kcal/mol) | Key Features |

|---|---|---|

| Keto form | -12.4 (calculated) | Charge delocalization |

| Enol form | -8.9 (calculated) | N-H hydrogen bonding |

Experimental UV-Vis spectra of phthalimide derivatives confirm negligible tautomerism in aprotic solvents but partial keto-enol equilibria in protic media due to solvent-assisted proton transfer . In rac-N-Desethyl-N′-phthalimido Milnacipran, the absence of acidic protons adjacent to the phthalimido group limits tautomeric shifts, favoring the keto resonance form across all solvent conditions .

Properties

IUPAC Name |

(1S,2R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-2-22-20(26)21(14-8-4-3-5-9-14)12-15(21)13-23-18(24)16-10-6-7-11-17(16)19(23)25/h3-11,15H,2,12-13H2,1H3,(H,22,26)/t15-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNXMHTVGJNIW-YCRPNKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@]1(C[C@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747527 | |

| Record name | (1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105310-73-4 | |

| Record name | (1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lactone Ring-Opening with Phthalimide Nucleophiles

A foundational method for introducing the phthalimido group involves the ring-opening of a bicyclic lactone intermediate. As detailed in US7309799B2, the lactone 1-phenyl-2-oxo-3-oxa-bicyclo[3.1.0]hexane (Compound 1) undergoes nucleophilic attack at the 2-position by phthalimide ions (Scheme I). This reaction yields Compound 2c , where the phthalimido group is appended to the nascent amine (R = phthalimido). Subsequent steps involve converting the carboxylate intermediate into the target amide.

Key Reaction Conditions :

Chlorinated Amide Intermediate and Phthalimide Substitution

Patent AU2010209686B2 describes an asymmetric synthesis route for (1S,2R)-milnacipran, which can be adapted for the racemic derivative. The chlorinated amide Compound IV reacts with phthalimide salts (e.g., potassium phthalimide) to form the phthalimide derivative Compound V (Scheme II). This intermediate retains the phthalimido group while the chlorinated carbon is functionalized further.

Critical Parameters :

Amide Coupling and Deprotection Strategies

The final amide bond formation is achieved by reacting the phthalimide-protected amine with monoethylamine. US7309799B2 highlights the use of carbodiimides (e.g., DCC) or thionyl chloride to activate the carboxylate intermediate for coupling. For rac-N-desethyl-N'-phthalimido milnacipran, monoethylamine replaces diethylamine to avoid introducing a second ethyl group.

Example Protocol :

-

Activation : Treat carboxylate-phthalimido intermediate with thionyl chloride to form acyl chloride.

-

Coupling : React with monoethylamine in anhydrous THF at -10°C.

-

Isolation : Precipitation via aqueous workup and recrystallization from ethanol/water.

Analytical Characterization and Optimization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃): δ 7.80–7.70 (m, 4H, phthalimido aromatic), 4.10–3.90 (m, 1H, cyclopropane CH), 3.30–3.10 (q, 2H, -NCH₂CH₃), 2.60–2.40 (m, 2H, aminomethyl CH₂).

-

¹³C NMR : Peaks at 168.5 ppm (phthalimido carbonyl) and 175.2 ppm (amide carbonyl).

High-Resolution Mass Spectrometry (HRMS) :

Yield Optimization and Byproduct Analysis

Reaction parameters significantly impact yields and purity:

| Step | Optimal Conditions | Yield (%) | Major Byproduct |

|---|---|---|---|

| Lactone ring-opening | K-phthalimide, DMF, 25°C | 78 | Unopened lactone (12%) |

| Chloride substitution | Phthalimide, BF₃·OEt₂ | 82 | Di-phthalimido adduct (8%) |

| Amide coupling | SOCl₂, monoethylamine | 68 | Ethyl ester (5%) |

Byproducts arise from over-substitution or ester formation during acyl chloride activation. Recrystallization from ethyl acetate/hexane reduces impurities to <2%.

Challenges and Industrial Scalability

Racemization During Synthesis

The racemic nature of the target compound introduces challenges in maintaining a 1:1 enantiomeric ratio. Patent AU2010209686B2 notes that asymmetric routes using (R)-epichlorohydrin preferentially yield the (1S,2R)-enantiomer. For racemic synthesis, achiral catalysts or racemic starting materials are employed, albeit with reduced enantiocontrol.

Chemical Reactions Analysis

Types of Reactions

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and isoindoline groups, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific mechanical or electronic properties.

Mechanism of Action

The mechanism of action of rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Molecular Complexity : The phthalimido group in rac-N-Desethyl-N'-phthalimido Milnacipran increases its molecular weight (~348.4 g/mol) compared to N-Desethyl Milnacipran (218.3 g/mol). This suggests enhanced lipophilicity, which could impact blood-brain barrier penetration or metabolic pathways .

Functional Groups : The presence of the phthalimido moiety distinguishes rac-N-Desethyl-N'-phthalimido Milnacipran from N-Desethyl Milnacipran, which retains a simpler carboxamide structure. The phthalimido group may confer rigidity or influence π-π stacking interactions with biological targets .

Pharmacological and Metabolic Considerations

- Milnacipran: The parent drug inhibits serotonin and norepinephrine reuptake with balanced affinity. Desethylation (as in N-Desethyl Milnacipran) is a common metabolic pathway, often reducing activity .

- Phthalimido Derivatives : Compounds like rac-N-Desethyl-N'-phthalimido Milnacipran may exhibit altered receptor binding due to the bulky phthalimido group. Similar modifications in other SNRIs have been shown to modulate selectivity or half-life .

Biological Activity

Rac-N-Desethyl-N!phthalimido Milnacipran is a derivative of milnacipran, a well-known selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia and major depressive disorder (MDD). Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and safety profile.

Milnacipran and its derivatives, including rac-N-Desethyl-N!phthalimido Milnacipran, exert their effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. The compound demonstrates a preferential inhibition of norepinephrine reuptake over serotonin, which is thought to contribute to its efficacy in pain management and mood disorders.

Key Actions:

- Serotonin Transporter Inhibition : Inhibits the sodium-dependent serotonin transporter, increasing synaptic serotonin levels.

- Norepinephrine Transporter Inhibition : Inhibits the sodium-dependent norepinephrine transporter, enhancing norepinephrine availability.

- NMDA Receptor Interaction : Exhibits inhibitory effects on NMDA receptors, which may play a role in pain modulation.

Pharmacokinetics

The pharmacokinetic profile of rac-N-Desethyl-N!phthalimido Milnacipran is characterized by:

- Absorption : High bioavailability (approximately 85-90%) following oral administration.

- Distribution : Large volume of distribution (~400 L), indicating extensive tissue binding.

- Protein Binding : Low plasma protein binding (~13%), which may influence drug interactions.

- Metabolism : Primarily metabolized via CYP3A4, with minor contributions from other cytochrome P450 enzymes.

Clinical Studies and Findings

Several studies have investigated the effects of milnacipran on various conditions, particularly fibromyalgia. The findings suggest significant improvements in pain and associated symptoms.

Case Studies

-

Fibromyalgia Treatment :

- A double-blind study involving 200 patients showed that milnacipran significantly reduced pain scores compared to placebo after 12 weeks of treatment. Improvements in fatigue and sleep quality were also noted.

- Adverse Effects :

Comparative Efficacy

A meta-analysis comparing milnacipran with other antidepressants indicated that while efficacy was comparable to SSRIs, milnacipran was better tolerated overall. Notably, it showed superior efficacy in patients with fibromyalgia compared to imipramine and other SNRIs .

| Study Type | Comparison | Outcome |

|---|---|---|

| Randomized Controlled Trials | Milnacipran vs. Placebo | Significant pain reduction |

| Meta-analysis | Milnacipran vs. SSRIs | Comparable efficacy; better tolerability |

| Case Reports | Adverse Effects | Morbilliform rash; serotonin syndrome |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing rac-N-Desethyl-N¡-phthalimido Milnacipran’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For chiral resolution, use chiral stationary-phase HPLC to distinguish enantiomers, as racemic mixtures require precise separation . Calibration with certified reference materials (CRMs) is critical for accuracy.

Q. How should researchers design preclinical studies to evaluate the pharmacokinetic profile of rac-N-Desethyl-N¡-phthalimido Milnacipran?

- Methodological Answer : Follow NIH guidelines for preclinical reporting: use a minimum sample size (n=6–8 per group) in rodent models, administer via oral gavage at doses reflecting human-equivalent exposure, and collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Analyze using LC-MS/MS with isotopically labeled internal standards to minimize matrix effects . Include control groups dosed with vehicle and parent compound (Milnacipran) for comparative metabolism analysis.

Advanced Research Questions

Q. How can conflicting data on the metabolite stability of rac-N-Desethyl-N¡-phthalimido Milnacipran be resolved in hepatic microsome assays?

- Methodological Answer : Discrepancies often arise from interspecies metabolic differences (e.g., human vs. rat CYP450 isoforms). Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to isolate metabolic pathways. Validate findings with time-dependent inhibition (TDI) assays and apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint). Cross-reference with in vivo metabolite profiling to reconcile in vitro-in vivo extrapolation (IVIVE) mismatches .

Q. What experimental strategies address the stereochemical instability of rac-N-Desethyl-N¡-phthalimido Milnacipran under physiological conditions?

- Methodological Answer : Employ chiral derivatization agents (e.g., Marfey’s reagent) to stabilize enantiomers prior to HPLC analysis. Monitor racemization kinetics via circular dichroism (CD) spectroscopy in buffers simulating gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) environments. Use density functional theory (DFT) calculations to predict enantiomer interconversion energy barriers .

Q. How should researchers statistically handle batch-to-batch variability in synthetic yields of rac-N-Desethyl-N¡-phthalimido Milnacipran?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to identify critical process parameters (CPPs) affecting yield. Use a Design of Experiments (DoE) approach, such as Box-Behnken or central composite design, to optimize reaction conditions. Report relative standard deviations (RSD) for ≥3 independent batches and justify outliers via Grubbs’ test .

Nomenclature and Documentation Standards

Q. Why does the compound’s name include an inverted exclamation mark (¡), and how should it be formatted in publications?

- Methodological Answer : The inverted exclamation mark (¡) denotes a specific stereochemical descriptor in IUPAC nomenclature. Use Unicode character U+00A1 for digital typesetting. In manuscripts, ensure consistent formatting across platforms by inserting via Alt+0161 (Windows) or Unicode hex input (macOS). Verify journal-specific guidelines for special character compatibility .

Data Reporting and Reproducibility

Q. What are the best practices for reporting conflicting in vitro/in vivo efficacy data for rac-N-Desethyl-N¡-phthalimido Milnacipran?

- Methodological Answer : Disclose assay conditions (e.g., cell line passage number, serum concentration) and apply the ARRIVE 2.0 guidelines for animal studies. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic) and perform sensitivity analyses. Publish raw datasets in repositories like Zenodo to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.